molecular formula C14H12O3 B7779315 Resveratrol CAS No. 133294-37-8

Resveratrol

Cat. No.: B7779315
CAS No.: 133294-37-8
M. Wt: 228.24 g/mol
InChI Key: LUKBXSAWLPMMSZ-OWOJBTEDSA-N
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Description

Resveratrol is a naturally occurring polyphenolic compound found in various plant species, including grapes, berries, and peanuts. It is a stilbenoid, a type of natural phenol, and is produced by plants in response to stress, injury, or pathogen attack. This compound has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties .

Mechanism of Action

Target of Action

Resveratrol, a natural polyphenol, has been shown to interact with several targets within the body. The primary interactions between this compound and its intended targets include hydrophobic and hydrogen bonding . It is known to activate a family of proteins called sirtuins, particularly SIRT1 . Sirtuins play a crucial role in regulating cellular metabolism and have been implicated in the aging process . Other key target genes identified for this compound include AKT1, TP53, IL6, CASP3, VEGFA, TNF, MYC, MAPK3, MAPK8, and ALB .

Mode of Action

This compound exerts its effects through various mechanisms within the body. One of the most well-known mechanisms is its ability to activate sirtuins . This activation regulates behavior and function of the human body, playing a crucial role in health maintenance . It also suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells . Moreover, this compound inhibits PDE4, which raises levels of an important cell signaling molecule called cAMP .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate the circadian rhythm at the cellular and organismal levels . The circadian clock, a system regulating behavior and function of the human body, is primarily entrained by light-dark cycles; however, other factors such as feeding-fasting, oxygen, and temperature cycles play a significant role in its regulation . This compound also activates one of the same biochemical pathways as a low-calorie diet. This pathway ultimately activates AMPK and sirtuins .

Pharmacokinetics

This compound exhibits low bioavailability and solubility, requiring large doses that can cause nausea and GI distress . A first in human study evaluated the bioavailability of this compound after ascending, single oral doses up to 700 mg this compound as jotroltm . After a single 500 mg dose of JOTROLTM, a Cmax of 455 ng/mL was observed . In this study, this compound exposures (AUCs and Cmax) increased with increasing doses .

Result of Action

This compound has antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects . Therefore, it can protect against diverse chronic diseases, such as cardiovascular diseases (CVDs), cancer, liver diseases, obesity, diabetes, Alzheimer’s disease, and Parkinson’s disease . It also exerts effect on intracellular calcium by modulating sequestration and release of intracellular stores .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The circadian clock, which this compound modulates, is primarily entrained by light-dark cycles . Other factors such as feeding-fasting, oxygen, and temperature cycles also play a significant role in its regulation . Therefore, the timing of this compound intake relative to these cycles may influence its efficacy.

Comparison with Similar Compounds

Resveratrol is often compared with other stilbenoids and polyphenolic compounds:

This compound stands out due to its wide range of biological activities and potential health benefits, making it a unique and valuable compound in scientific research and industry.

Properties

IUPAC Name

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O3
Record name resveratrol
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DSSTOX Substance ID

DTXSID4031980
Record name Resveratrol
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Molecular Weight

228.24 g/mol
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Physical Description

Solid
Record name Resveratrol
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Solubility

In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL
Record name RESVERATROL
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Mechanism of Action

Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ...
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Color/Form

Off-white powder from methanol

CAS No.

501-36-0
Record name Resveratrol
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Record name 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]
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Melting Point

253-255 °C, MP: 261 °C (decomposes), 254 °C
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Record name Resveratrol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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